2,5-Dimethylpyrimidine-4,6-diol
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Overview
Description
2,5-Dimethylpyrimidine-4,6-diol is an organic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions and hydroxyl groups at the 4 and 6 positions on the pyrimidine ring.
Preparation Methods
The synthesis of 2,5-Dimethylpyrimidine-4,6-diol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is introduced for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction for a methoxylation reaction.
Chemical Reactions Analysis
2,5-Dimethylpyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The hydroxyl groups at the 4 and 6 positions can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2,5-Dimethylpyrimidine-4,6-diol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dimethylpyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. As a hydroxypyrimidine, it can interact with enzymes and receptors in biological systems, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2,5-Dimethylpyrimidine-4,6-diol can be compared with other similar compounds such as:
2,5-Diaminopyrimidin-4,6-diol: This compound has amino groups instead of methyl groups at the 2 and 5 positions.
4,6-Dihydroxy-2-methylpyrimidine: This compound has a single methyl group at the 2 position and hydroxyl groups at the 4 and 6 positions.
Properties
IUPAC Name |
4-hydroxy-2,5-dimethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(9)7-4(2)8-6(3)10/h1-2H3,(H2,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDSMEIYCNSPIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285008 |
Source
|
Record name | 2,5-DIMETHYLPYRIMIDINE-4,6-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-74-7 |
Source
|
Record name | 1194-74-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-DIMETHYLPYRIMIDINE-4,6-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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